2-(3-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid
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Overview
Description
2-(3-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(3-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it useful in the design and synthesis of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and selectivity. The difluoroacetic acid moiety can also play a role in modulating the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluorophenylboronic acid: This compound shares a similar phenyl ring structure with bromine and fluorine substitutions but lacks the difluoroacetic acid moiety.
2,2-Difluoroacetic acid: This compound contains the difluoroacetic acid group but lacks the substituted phenyl ring.
Uniqueness
2-(3-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid is unique due to the combination of its bromine and fluorine-substituted phenyl ring and the difluoroacetic acid moiety. This unique structure imparts specific chemical and physical properties that make it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H4BrF3O2 |
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Molecular Weight |
269.01 g/mol |
IUPAC Name |
2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H4BrF3O2/c9-5-3-1-2-4(6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) |
InChI Key |
GLNFHTCMNQUIOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(C(=O)O)(F)F |
Origin of Product |
United States |
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